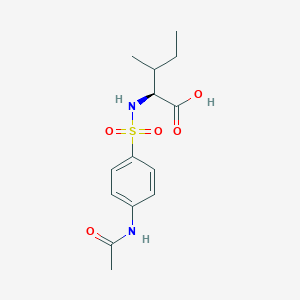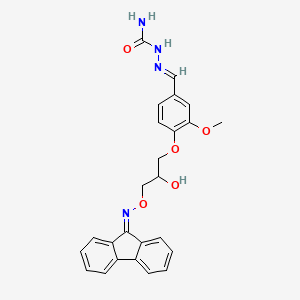
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The sulfonylation of the acetylated product with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Alkylation: The alkylation of the sulfonylated product with a suitable alkyl halide, such as 3-methyl-pentanoic acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Ligand Binding: It can interact with specific receptors or proteins, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Similar in structure but contains an azide group instead of the alkyl chain.
4-Acetamidobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the alkyl chain.
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-3-methyl-pentanoic acid is unique due to its combination of aromatic and aliphatic components, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-4-9(2)13(14(18)19)16-22(20,21)12-7-5-11(6-8-12)15-10(3)17/h5-9,13,16H,4H2,1-3H3,(H,15,17)(H,18,19)/t9?,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUSBRYPGPVPQ-NCWAPJAISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B7756349.png)

![2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B7756363.png)
![3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B7756364.png)
![[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B7756369.png)
![1-[1-[4-(3-Methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol;hydrochloride](/img/structure/B7756375.png)

![2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride](/img/structure/B7756393.png)

![[[2,7-Bis(phenylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B7756405.png)
![1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B7756417.png)
![1-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL](/img/structure/B7756419.png)
![8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B7756422.png)
